An In-depth Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
An In-depth Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a naturally occurring benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential role in modulating key cellular processes implicated in neurodegenerative diseases. This guide provides a comprehensive overview of its chemical properties, natural sources, synthesis, and known biological activities, with a particular focus on its effects on cellular organelles.
Chemical and Physical Properties
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a derivative of the well-known alkaloid chelerythrine. The introduction of a hydroxyethyl group at the 6-position and the reduction of the C5-C6 double bond significantly alter its chemical and physical properties compared to the parent compound.
| Property | Value | Source |
| Molecular Formula | C23H23NO5 | [1] |
| Molecular Weight | 393.43 g/mol | [1] |
| CAS Number | 2715007-88-6 | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Natural Occurrence and Isolation
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine has been isolated from the root and leaves of Macleaya cordata, a plant belonging to the Papaveraceae family.[2][3] This plant is a rich source of various bioactive alkaloids, including sanguinarine and chelerythrine.
Isolation Methodology
The isolation of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine from Macleaya cordata typically involves the following steps:
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Extraction: The dried and powdered plant material (roots or leaves) is extracted with a suitable solvent, such as methanol or ethanol.
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Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids.
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Chromatography: The alkaloid-rich fraction is then purified using a combination of chromatographic techniques, which may include:
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Silica gel column chromatography
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Sephadex LH-20 chromatography
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Preparative High-Performance Liquid Chromatography (HPLC)
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Mass spectrometry has been used to guide the isolation of this specific compound from the complex mixture of alkaloids present in the plant extract.[3] The structure of the isolated compound has been elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and confirmed by X-ray crystallographic analysis.[2]
Synthesis
While the compound is naturally occurring, a potential synthetic route can be envisioned starting from the more abundant precursor, chelerythrine. This would involve a two-step process:
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Reduction: The C=N+ iminium bond and the C5-C6 double bond of chelerythrine can be reduced to form dihydrochelerythrine.
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Hydroxyethylation: A hydroxyethyl group can then be introduced at the C-6 position.
Caption: Proposed synthetic pathway for 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine.
Biological Activity and Mechanism of Action
The most significant reported biological activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is its ability to perturb the structure and function of several key cellular organelles.
Effects on Cellular Organelles in a Parkinson's Disease Model
Technical data from commercial suppliers indicates that 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine significantly perturbs the features of early endosomes, mitochondria, and autophagosomes in olfactory cells derived from Parkinson's Disease patients.[1][4] This finding is of considerable interest due to the established role of mitochondrial dysfunction and impaired autophagy in the pathogenesis of Parkinson's disease. Olfactory dysfunction is also a well-recognized early symptom of the disease.
Biological Context and Potential Significance
Mitochondria are the primary energy producers in cells, and their dysfunction is a hallmark of many neurodegenerative disorders. Autophagy is a cellular recycling process that removes damaged organelles and protein aggregates. The impairment of this process can lead to the accumulation of toxic cellular waste, contributing to neuronal cell death.
The reported effects of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine suggest that it may modulate these critical pathways. Its ability to perturb mitochondria and autophagosomes could have either beneficial or detrimental effects depending on the context. For instance, induction of mitophagy (the selective removal of damaged mitochondria via autophagy) could be a neuroprotective mechanism. Conversely, widespread disruption of these organelles could lead to cellular stress and apoptosis.
Caption: Cellular targets of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
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Cell Line: Parkinson's Disease patient-derived olfactory neurosphere-derived cells.
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Culture Conditions: Maintain cells in appropriate culture medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
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Treatment: Prepare a stock solution of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium. Treat cells for various time points (e.g., 6, 12, 24 hours).
Protocol 2: Immunofluorescence Staining for Organelle Morphology
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Cell Plating: Plate treated and untreated cells on glass coverslips.
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Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
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Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
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Primary Antibody Incubation: Incubate cells with primary antibodies specific for markers of mitochondria (e.g., anti-TOM20), autophagosomes (e.g., anti-LC3), and early endosomes (e.g., anti-EEA1).
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Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
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Mounting and Imaging: Mount coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Visualize cells using a fluorescence or confocal microscope.
Protocol 3: Western Blot Analysis for Autophagy Markers
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Protein Extraction: Lyse treated and untreated cells to extract total protein.
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Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against autophagy markers (e.g., LC3, p62) and a loading control (e.g., β-actin). Follow with incubation with HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The initial findings on the biological activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine are promising and warrant further investigation. Key areas for future research include:
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Elucidation of the precise mechanism of action: Determining how this compound interacts with and perturbs cellular organelles at the molecular level.
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In vivo studies: Evaluating the efficacy and safety of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine in animal models of Parkinson's disease.
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Structure-activity relationship studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its biological activity.
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Target identification: Identifying the specific protein targets of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine within the cell.
References
- Two pairs of new dihydrobenzophenanthridine alkaloid isolated from the root of Macleaya cord
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Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed. ([Link])
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Mass spectrometry-guided isolation of two new dihydrobenzophenanthridine alkaloids from Macleaya cordata - ResearchGate. ([Link])
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Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PubMed. ([Link])
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Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - MDPI. ([Link])
-
Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - NIH. ([Link])
- Olfactory dysfunction and its related molecular mechanisms in Parkinson's disease. (URL not available)
-
Iron loss triggers mitophagy through induction of mitochondrial ferritin - PubMed Central. ([Link])
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The 6-hydroxydopamine model of Parkinson's disease - PubMed. ([Link])
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Elevated PINK1/Parkin-Dependent Mitophagy and Boosted Mitochondrial Function Mediate Protection of HepG2 Cells from Excess Palmitic Acid by Hesperetin - PMC. ([Link])
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6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine - Lifeasible. ([Link])
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Olfactory Dysfunction in Parkinson's Disease, Its Functional and Neuroanatomical Correlates - PMC. ([Link])
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Degradation of engulfed mitochondria is rate-limiting in Optineurin-mediated mitophagy in neurons - PMC. ([Link])
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Modulation of Serines 17 and 24 in the LC3-interacting Region of Bnip3 Determines Pro-survival Mitophagy versus Apoptosis - NIH. ([Link])
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Behavioral characterization of the 6-hydroxidopamine model of Parkinson's disease and pharmacological rescuing of non-motor deficits. ([Link])
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Olfactory Bulb D2/D3 Receptor Availability after Intrastriatal Botulinum Neurotoxin-A Injection in a Unilateral 6-OHDA Rat Model of Parkinson's Disease - MDPI. ([Link])
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Synthesis of 2-(2-hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and pseudosymmetry in its crystal structure - PubMed. ([Link])
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(PDF) Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl) - ResearchGate. ([Link])
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[Isolation and structure elucidation of chemical constituents from Pinellia ternata] - PubMed. ([Link])
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Isolation and partial structural characterization of macroglycolipid from rabbit erythrocyte membranes - PubMed. ([Link])
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Synthesis of Hydroxyethyl Tetrathiatriarylmethyl Radicals OX063 and OX071 | Request PDF. ([Link])
Sources
- 1. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olfactory dysfunction and its related molecular mechanisms in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Autophagy and Mitophagy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
